molecular formula C25H31N5O5 B12491159 Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12491159
M. Wt: 481.5 g/mol
InChI Key: ZLSJQBXWKVPQKH-UHFFFAOYSA-N
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Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of multiple functional groups, including a piperazine ring, a nitro group, and a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the piperazine and pyrrolidine rings through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperazine and pyrrolidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE would depend on its specific interactions with biological targets. Typically, compounds with piperazine and pyrrolidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE
  • METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-AMINO-4-(PYRROLIDIN-1-YL)BENZOATE

Uniqueness

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE is unique due to the specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H31N5O5

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H31N5O5/c1-3-27-12-14-29(15-13-27)21-8-7-19(25(32)35-2)16-20(21)26-24(31)18-6-9-22(23(17-18)30(33)34)28-10-4-5-11-28/h6-9,16-17H,3-5,10-15H2,1-2H3,(H,26,31)

InChI Key

ZLSJQBXWKVPQKH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-]

Origin of Product

United States

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